molecular formula C14H12O3 B1194103 2-Methoxyphenyl benzoate CAS No. 531-37-3

2-Methoxyphenyl benzoate

Cat. No. B1194103
CAS RN: 531-37-3
M. Wt: 228.24 g/mol
InChI Key: IZYQCDNLUPLXOO-UHFFFAOYSA-N
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Description

2-Methoxyphenyl benzoate (2-MPB) is a phenolic compound used in a variety of applications, ranging from organic synthesis to biomedical research. It is a white, crystalline solid with a molecular weight of 176.2 g/mol and a melting point of 122-124 °C. 2-MPB is a versatile compound, with a wide range of applications in organic synthesis, biochemistry, and biomedical research.

properties

IUPAC Name

(2-methoxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-9-5-6-10-13(12)17-14(15)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYQCDNLUPLXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201180
Record name Guaiacol benzoate
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

531-37-3
Record name Phenol, 2-methoxy-, 1-benzoate
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Record name Guaiacol benzoate
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Record name 2-Methoxyphenyl benzoate
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Record name Guaiacol benzoate
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Record name 2-methoxyphenyl benzoate
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Record name 2-METHOXYPHENYL BENZOATE
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Synthesis routes and methods

Procedure details

A stirred, ice-cold, aqueous solution of sodium hydroxide (250 mL; 15% w/v) is treated, dropwise, with guaiacol (22 mL), followed by benzoyl chloride (25.5 mL), and the mixture is stirred for a further period of 40 minutes. The resulting crystalline white solid is filtered off, washed with water, and dried, to give 2-methoxyphenyl benzoate (29.2 g), m.p. 59°-60° C. [Elemental analysis: C,73.3; H,5.2%; calculated: C,73.7; H,5.3%].
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the antimicrobial activity of 2-Methoxyphenyl benzoate and its derivatives?

A1: Eugenol, a naturally occurring compound, and its derivatives, including 4-allyl-2-methoxyphenyl acetate, 4-allyl-2-methoxyphenyl benzoate, and 4-allyl-2-methoxyphenyl 4-nitrobenzoate, have shown promising activity against Mycobacterium tuberculosis (Mtb) including multi-drug resistant strains. [] Interestingly, these compounds showed a higher selectivity towards the bacteria compared to human cells. [] Further research is needed to explore their potential as anti-tuberculosis agents.

Q2: How does the structure of 2-Methoxyphenyl benzoate derivatives impact their activity against specific targets?

A2: Research indicates that the position of substituents on the benzene ring of 2-Methoxyphenyl benzoate derivatives can significantly influence their binding affinity to targets like COX-1. [] For instance, the 4-formyl-2-methoxyphenyl benzoate analog displayed a higher binding affinity to the COX-1 enzyme compared to other derivatives, suggesting a potential role as an antithrombotic agent. []

Q3: Are there any established analytical methods for the identification and quantification of 2-Methoxyphenyl benzoate and its derivatives?

A3: Yes, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has been successfully employed for the identification and quantification of 2-Methoxyphenyl benzoate derivatives. [, ] This method offers high sensitivity, accuracy, and precision in separating and analyzing various derivatives, making it suitable for research and quality control purposes.

Q4: What is the impact of electron-donating groups on the cleavage of the carbon-oxygen bond in 2-Methoxyphenyl benzoate?

A4: Studies using potassium metal/18-crown-6/THF as an electron-transfer reagent have revealed that electron-donating groups enhance the rate of carbon-oxygen bond cleavage in aromatic esters like 2-Methoxyphenyl benzoate. [] This effect was observed when comparing the relative rates of cleavage for different benzoate esters with varying substituents. []

Q5: Has 2-Methoxyphenyl benzoate been utilized in the synthesis of other complex molecules?

A5: Yes, 2-Methoxyphenyl benzoate serves as a key starting material in the synthesis of benzo[c]chromen-6-ones. [] The synthetic pathway involves a Suzuki coupling reaction followed by a lactonization step. [] Notably, the use of ionic liquids in this process significantly accelerates the reaction rate and improves overall efficiency. []

Q6: Are there any known safety concerns regarding the use of 2-Methoxyphenyl benzoate?

A6: While some studies suggest potential therapeutic applications of 2-Methoxyphenyl benzoate derivatives, detailed toxicological data and safety profiles remain limited. [] Further research, including in vivo studies, is crucial to comprehensively evaluate potential adverse effects and long-term consequences of exposure to these compounds.

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